Butyl isodecyl phthalate
Description
Evolution of Phthalate (B1215562) Research Paradigms
The scientific investigation of phthalates has evolved significantly since their introduction in the 1920s. Initial research paradigms were largely centered within the fields of industrial chemistry and material science, focusing on the synthesis, properties, and application of these compounds to enhance polymer performance. The primary goal was to develop effective and cost-efficient plasticizers for the rapidly growing plastics industry. wikipedia.org
Over the past few decades, a major paradigm shift has occurred, with research focus moving towards environmental science and toxicology. nih.gov This shift was prompted by the widespread detection of phthalates in the environment and in human tissues. researchgate.net A significant body of research now investigates their role as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems. mdpi.comnih.gov Current research often focuses on the mechanisms of phthalate toxicity, their environmental fate and transport, biodegradation pathways, and human exposure routes. nih.govresearchgate.netnih.gov Epidemiological studies seek to understand the association between phthalate exposure and various health outcomes, particularly concerning reproductive and developmental health. nih.govnih.gov This evolution reflects a broader trend in chemical research, moving from a focus on industrial utility to a more holistic assessment that includes environmental and biological impacts.
Butyl Isodecyl Phthalate within the Phthalate Ester Family: Structural and Industrial Classification for Research Purposes
This compound is a diester of 1,2-benzenedicarboxylic acid, characterized by the presence of both a butyl and an isodecyl ester group attached to the phthalic acid backbone. nih.gov Its chemical structure and properties place it within specific subgroups of the broader phthalate family, which are critical for contextualizing its study in academic research.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 42343-36-2 |
| Synonyms | Phthalic acid, butyl 8-methylnonyl ester; 1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate |
Data sourced from PubChem CID 39180. nih.gov
For research and regulatory purposes, phthalates are often categorized by their molecular weight, which is determined by the length of their alcohol side chains. specialchem.com this compound is classified as a high molecular weight phthalate (HMWP), a group that typically includes phthalates with seven or more carbon atoms in their backbone. specialchem.com
In polymer science, HMWPs are researched for their high degree of permanency and low volatility when incorporated into a polymer matrix like PVC. specialchem.com Compared to low molecular weight phthalates (LMWPs), HMWPs are less likely to be lost from the material due to heat or extraction, which improves the long-term durability and performance of the final product. specialchem.com This makes them the preferred choice for applications requiring longevity, such as in building materials, flooring, and automotive manufacturing. nih.govspecialchem.com Research in this area focuses on how the size and structure of HMWPs influence the physical properties of polymers, including flexibility, thermal stability, and resistance to degradation.
The "isodecyl" group in this compound signifies a branched alkyl chain. The presence of branched versus linear alkyl chains is a key consideration in material science as it can influence the plasticizer's performance and environmental profile. While both linear and branched phthalate esters are used in manufacturing, the geometry of the side chain affects its interaction with polymer chains. mdpi.com
Research into analogous plasticizers, such as maleates, has shown that branching in the alkyl chain can significantly slow the rate of biodegradation. nih.govresearchgate.net This has implications for the environmental persistence of the compound. From a material properties perspective, studies have indicated that branching may have a limited effect on the plasticization efficiency itself, such as the reduction of the glass transition temperature (Tg) in PVC. nih.gov Therefore, research in this area often involves a trade-off between desired material properties and the environmental fate of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNHINTOHPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873283 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-18-9, 42343-36-2 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalic acid, butyl 8-methylnonyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |
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| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Environmental Occurrence and Spatiotemporal Distribution of Butyl Isodecyl Phthalate
Soil Contamination:No information was found regarding the contamination of soil or other terrestrial matrices with Butyl isodecyl phthalate (B1215562).
Without specific research findings on the occurrence, concentration, and distribution of Butyl Isodecyl Phthalate in these various environmental compartments, generating the requested article with the required level of detail and scientific accuracy is not feasible.
Impact of Anthropogenic Activities on Soil Concentrations
The concentration of this compound in soil is significantly influenced by human activities, primarily through industrial manufacturing and waste disposal. The production of plasticizers occurs at chemical plants that often manufacture other organic chemicals, and pollutant emissions are dependent on the facility's waste management and treatment practices epa.gov. Wastewater from the esterification process is a major environmental concern, containing not only residual product but also catalysts and byproducts epa.gov.
Solid wastes generated during the purification of esters, such as spent activated carbon and insoluble sulfate (B86663) salts, also contribute to environmental loading epa.gov. A significant pathway for soil contamination is the disposal of plastic products in landfills. nmsu.edu. As these plastic items, which contain this compound as a plasticizer, come into contact with soil and water within landfills, the potential for contamination of the surrounding terrestrial system increases nmsu.edu. The application of sewage sludge to agricultural land is another potential, though less direct, pathway for phthalates to enter the soil brunel.ac.uk. While some soil microorganisms, such as certain strains of Fusarium and Streptomyces, have been shown to degrade or even produce this compound, the primary source of elevated environmental concentrations remains anthropogenic. nmsu.eduresearchgate.netresearchgate.net.
Uptake and Translocation in Terrestrial Flora
The extent to which this compound is absorbed and moved within terrestrial plants is a subject of ongoing investigation with some conflicting information. Early assessments suggested that phthalate uptake by plants was minimal nmsu.edu. However, some research has indicated that certain phthalate esters can be taken up from the soil by crops nmsu.edu.
This compound has been identified as a constituent in extracts from herbal tissues researchgate.net. However, researchers in one study noted the possibility that its presence could be due to contamination during the analytical process rather than true uptake by the plant researchgate.net. Another study identified the compound in the epicuticular leaf waxes of trees in a park reserve, which may indicate surface deposition from the atmosphere rather than translocation from the soil. There is also evidence of microorganisms in the rhizosphere (the soil region around plant roots) that can produce this compound, which could influence plant growth. researchgate.netresearchgate.netresearchgate.net. These findings highlight the complexity of determining the precise pathways of interaction between this compound and terrestrial flora, with no definitive consensus on its systemic uptake and translocation.
Sources and Release Mechanisms into the Environment for Research Consideration
Understanding the primary sources and release pathways of this compound is crucial for assessing its environmental impact. The compound's use as a plasticizer in a wide array of products is the principal origin of its release.
Diffusion from Polyvinyl Chloride (PVC) Products
A primary release mechanism for this compound is its diffusion from Polyvinyl Chloride (PVC) products. researchgate.netscribd.com. Because it is used as an external plasticizer, it is not chemically bound to the PVC polymer chains researchgate.net. This allows it to migrate out of the plastic matrix over time. This migration, or "leaching," can occur through several processes:
Volatilization: The plasticizer diffuses from the interior of the PVC product to its surface and then evaporates into the surrounding air researchgate.net.
Extraction: When PVC comes into contact with liquids, the liquid can diffuse into the plastic, dissolve the plasticizer, and then diffuse out, carrying the this compound with it researchgate.net.
The rate of this diffusion is influenced by the plasticizer's molecular weight. researchgate.netscribd.com. Generally, plasticizers with a higher molecular weight exhibit lower volatility and reduced migration potential. researchgate.netscribd.com.
| Plasticizer | Abbreviation | Molecular Weight (g/mol) | Volatility Plasticizer Loss (%) | Water Extraction (% loss) |
|---|---|---|---|---|
| Dibutyl phthalate | DBP | 278 | 44 | 0.25 |
| This compound | BIDP | 363 | 11.5 | 0.08 |
| Di-2-ethylhexyl phthalate | DOP | 390 | 4.5 | 0.01 |
| Diisodecyl phthalate | DIDP | 446 | 1.8 | 0.02 |
Data sourced from Stepek and Daoust 1983, as cited in researchgate.netscribd.com.
Industrial Effluent Discharges and Waste Disposal Pathways
Industrial facilities that manufacture this compound are a direct source of its release into the environment epa.gov. The primary pathway is through wastewater discharges epa.gov. This effluent can contain the product itself, along with unreacted alcohols, monoesters, and other organic compounds from the production and purification process epa.gov.
Waste disposal sites, particularly landfills, represent another major release pathway. nmsu.edu. PVC products, such as geomembranes used as landfill liners, contain significant amounts of plasticizers researchgate.net. Over time, these plasticizers, including this compound, can migrate out of the liners, especially when in contact with leachate researchgate.net. The disposal of countless consumer products containing the plasticizer also contributes to its presence in landfill sites, creating a long-term source for potential environmental contamination nmsu.edu. The production and release of this compound are not currently reported in the Toxics Release Inventory (TRI) in the United States cpsc.gov.
Migration from Consumer Products and Packaging Materials
This compound is incorporated into a variety of consumer goods and packaging materials, which act as sources for its release into the environment and potential human exposure. It is used as a plasticizer for PVC and polystyrene, materials found in numerous everyday items. nih.govbrunel.ac.uk. Its applications include use in plastisol compositions that form coatings on various substrates brunel.ac.uk.
The compound's presence has been noted in materials intended for contact with drinking water and in various other products, indicating its potential to leach from these sources. amazonaws.comtlc.gov.co. While its use in direct food contact applications like food wrappers has been regulated for many years, its historical and ongoing use in other consumer products ensures it is a widespread environmental contaminant. brunel.ac.uk.
Advanced Analytical Methodologies for Butyl Isodecyl Phthalate and Metabolite Quantification
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating Butyl Isodecyl Phthalate (B1215562) and its metabolites from other substances that could interfere with their detection. The choice between gas chromatography (GC) and liquid chromatography (LC) is primarily dictated by the volatility and polarity of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Phthalate Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates like BIDP. gcms.czrestek.com It offers high chromatographic resolution, separating complex mixtures of phthalates before they are detected and quantified by the mass spectrometer. gcms.cz This method is favored for its simplicity, speed, and cost-effectiveness, providing detailed mass spectral information that aids in the definitive identification of these compounds. restek.com
However, the structural similarities among phthalates can present a challenge. Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which can complicate the identification and quantification of co-eluting compounds. restek.com This is particularly relevant for technical grade mixtures and isomers. restek.com
The selection of an appropriate GC stationary phase is critical for achieving the necessary separation of complex phthalate mixtures, including Butyl Isodecyl Phthalate. gcms.cz The polarity of the stationary phase influences the retention times of the different phthalates, allowing for their separation based on differences in volatility and their interactions with the column.
A study comparing seven different stationary phases demonstrated that Rtx-440 and Rxi-XLB columns provided the best resolution for a complex mixture of 37 phthalates. gcms.czrestek.com These columns were able to separate 34 out of 40 peaks, including isomers, in under 40 minutes. gcms.czrestek.com The choice of stationary phase can significantly impact the ability to resolve critical pairs of phthalates that may co-elute on other columns. gcms.cz For instance, on an Rxi-5ms column, bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate may co-elute, while an Rtx-50 column may not separate bis(2-ethylhexyl) phthalate and butyl benzyl (B1604629) phthalate. gcms.cz
The following table summarizes the retention times of this compound on various GC stationary phases, illustrating the impact of the column chemistry on the separation.
| Stationary Phase | Retention Time (min) |
| Rtx-440 | 22.220 |
| Rxi-XLB | 19.424 |
| Rxi-5ms | 23.685 |
| Rtx-50 | 24.220 |
| Rxi-35Sil MS | 20.392 |
| Rtx-CLPesticides | 24.632 |
| Rtx-CLPesticides2 | 22.793 |
| Data sourced from a comparative study of GC stationary phases for phthalate analysis. gcms.cz |
To ensure the accuracy and reliability of quantitative analysis by GC-MS, deuterated internal standards are frequently employed. oiv.intoiv.intscispace.comresearchgate.net These are compounds that are structurally identical to the analyte of interest, in this case, this compound, but with some hydrogen atoms replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight, allowing the mass spectrometer to distinguish between the analyte and the internal standard.
The use of a deuterated internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations. nih.gov By adding a known amount of the deuterated standard to the sample before processing, the ratio of the analyte to the internal standard can be used for accurate quantification. oiv.int For instance, in the analysis of phthalates in wine, each phthalate is quantified using its corresponding deuterated standard. oiv.int
To enhance the sensitivity and selectivity of GC-MS analysis for phthalates, specific detection modes like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are utilized. oiv.intnih.gov
In SIM mode , the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. nih.govnih.gov This significantly increases the signal-to-noise ratio, allowing for the detection of lower concentrations of the analyte. nih.gov For many phthalates, the ion at m/z 149 is a dominant fragment and is often used as a quantification ion in SIM mode. nih.govnih.gov However, reliance on this common ion can be problematic when isomers or other phthalates co-elute. nih.gov
MRM mode , typically used with tandem mass spectrometry (MS/MS), offers even greater selectivity. researchgate.netnih.gov In this mode, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This two-stage filtering process drastically reduces background interference and enhances the specificity of detection. sciex.com For complex matrices, MRM is particularly advantageous as it can help to differentiate the target analyte from other co-eluting compounds. nih.gov For example, in the analysis of phthalates in vegetable oil, MRM was used to improve selectivity and sensitivity. nih.gov
The following table provides an example of quantification and qualifier ions that might be used in SIM or MRM modes for phthalate analysis.
| Phthalate | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Dimethyl phthalate (DMP) | 195 | 163 | 77 |
| Diethyl phthalate (DEP) | 223 | 149 | 177 |
| Dibutyl phthalate (DBP) | 279 | 149 | 205 |
| Benzyl butyl phthalate (BBP) | 313 | 149 | 91 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 391 | 149 | 167 |
| Di-n-octyl phthalate (DNOP) | 391 | 149 | 279 |
| Di-isononyl phthalate (DINP) | 419 | 149 | 293 |
| Di-isodecyl phthalate (DIDP) | 447 | 149 | 321 |
| This table is illustrative and specific ions may vary based on the instrument and method. oiv.int |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Metabolites
For the analysis of more polar phthalate metabolites, which are often the result of biological transformation of the parent compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. tandfonline.comnih.govacs.orgresearchgate.net These metabolites are often more water-soluble and less volatile than the parent phthalates, making them less suitable for GC analysis without derivatization. nih.gov LC-MS/MS provides the necessary sensitivity and selectivity for quantifying these metabolites in complex biological matrices such as urine and serum. nih.govresearchgate.net
The use of column-switching techniques in LC-MS/MS can further enhance the analysis by providing online sample clean-up and preconcentration of the analytes. acs.orgresearchgate.net This approach has been successfully used to measure phthalate metabolites in human meconium and semen. acs.org
Electrospray ionization (ESI) is a soft ionization technique commonly used as the interface between liquid chromatography and mass spectrometry for the analysis of polar molecules like phthalate metabolites. acs.orgnih.gov ESI allows for the transfer of ions from a liquid solution to the gas phase, making them amenable to analysis by the mass spectrometer. dphen1.com It is particularly well-suited for polar, thermally labile, and high molecular weight compounds. acs.org
In the context of phthalate metabolite analysis, ESI is often operated in the negative ion mode, where it detects deprotonated molecules [M-H]⁻. nih.govdphen1.com Studies have shown that under ESI conditions, phthalate metabolites produce characteristic fragment ions. For instance, a common fragment ion at m/z 121.0295, representing the deprotonated benzoate (B1203000) ion, is observed for many phthalate metabolites. acs.orgnih.govresearchgate.net Another significant ion at m/z 147.0088, corresponding to the deprotonated o-phthalic anhydride (B1165640) ion, is also frequently detected. acs.orgnih.govresearchgate.net The presence and pattern of these and other fragment ions can be used to identify and classify different types of phthalate metabolites. acs.orgnih.govresearchgate.net
Sample Preparation Enhancements: Solid-Phase Extraction (SPE) with HLB Cartridges
Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and pre-concentration of phthalates and their metabolites from complex matrices such as serum, urine, and water. nih.govavantorsciences.comoup.comdergipark.org.tr Among the various sorbents available, hydrophilic-lipophilic balance (HLB) cartridges are particularly effective. nih.govavantorsciences.comoup.comgilson.com These cartridges contain a universal polymeric reversed-phase sorbent capable of extracting a broad spectrum of acidic, neutral, and basic compounds. avantorsciences.com The sorbent is often a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone, providing a balance of hydrophilic and lipophilic properties. oup.com
A key advantage of HLB cartridges is their water-wettable nature, which ensures that the sorbent maintains high retention and recovery even if it dries out during the sample loading process. avantorsciences.com This feature simplifies the sample preparation protocol and improves reproducibility. Automated SPE systems, often utilizing HLB cartridges, can further enhance efficiency by reducing manual labor, minimizing human variation, and increasing sample throughput. nih.govoup.com
For the analysis of phthalate metabolites in biological samples like serum or urine, a typical SPE procedure using an HLB cartridge involves the following steps:
Conditioning: The cartridge is conditioned, for example, with methanol (B129727) and 0.1 M formic acid. nih.govoup.com
Sample Loading: The sample, often diluted with formic acid, is loaded onto the cartridge. nih.govoup.com
Washing: The cartridge is washed with solutions like water and a low percentage of methanol in water to remove interferences. nih.govoup.com
Elution: The target analytes, such as this compound metabolites, are eluted with a solvent like acetonitrile. nih.govoup.com
While this is a general procedure for phthalate metabolites, specific optimized protocols for this compound are not extensively detailed in the reviewed literature. However, the principles are directly applicable.
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The selection of an appropriate sample preparation and extraction protocol is critical for the accurate analysis of this compound, as its concentration in environmental and biological samples can be very low. oup.commdpi.com
Solvent Extraction Methods (e.g., n-hexane, isohexane)
Solvent extraction is a fundamental technique for isolating phthalates from various sample matrices. core.ac.uknih.gov N-hexane is a commonly used solvent for the extraction of phthalates from both liquid and solid samples. core.ac.uknih.govlcms.cz For instance, in the analysis of beverages, a simple liquid-liquid extraction with n-hexane followed by centrifugation can effectively separate phthalates for subsequent GC-MS analysis. lcms.cz Similarly, for the analysis of phthalates in wine, isohexane has been used as the extraction solvent. oiv.intoiv.int The general procedure involves vigorous mixing of the sample with the solvent, separation of the organic phase, and then concentration of the extract before analysis. nih.govoiv.intoiv.int
While these methods are established for a range of phthalates, specific recovery and efficiency data for this compound using n-hexane or isohexane are not consistently reported in dedicated studies. The choice of solvent is dictated by the lipophilic nature of high-molecular-weight phthalates like BIDP.
Pre-concentration Techniques
Due to the often trace levels of phthalates in environmental and biological samples, a pre-concentration step is typically necessary to bring the analyte concentration within the detection range of analytical instruments. oup.commdpi.com SPE, as discussed in section 3.1.2.2, is a primary method for both clean-up and pre-concentration. oup.com
Other microextraction techniques have also been developed to minimize solvent usage and improve enrichment factors. These include:
Dispersive liquid-liquid microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that allows for rapid extraction of the analyte into the fine droplets of the extraction solvent. oup.com
Cloud-point extraction (CPE): This technique utilizes the property of non-ionic surfactants to form micelles and become turbid in aqueous solutions when heated to the cloud-point temperature, thereby extracting hydrophobic compounds like phthalates. mdpi.com
While these techniques are applicable to the general class of phthalates, specific applications and performance data for this compound are not widely documented.
Minimizing Contamination in Laboratory Procedures
A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, which can lead to sample contamination and artificially elevated results. mdpi.comacs.orgnih.gov Sources of contamination include laboratory air, solvents, reagents, and plastic materials such as tubing, caps, and filters. mdpi.com
To mitigate this risk, stringent quality control measures are imperative:
Use of Glassware: All glassware should be exclusively used for phthalate analysis and subjected to rigorous cleaning procedures, such as soaking in chromic acid lotion, followed by rinsing with distilled and ultrapure water, and baking at high temperatures (e.g., 400-500 °C) for several hours. oiv.intacs.orgnih.gov
Solvent and Reagent Blanks: All solvents and reagents must be tested for phthalate contamination before use. oiv.intoiv.int Running procedural blanks with each batch of samples is essential to monitor for background contamination. nih.gov
Avoidance of Plastic: Contact with plastic materials, especially flexible PVC, should be minimized or completely avoided throughout the entire analytical process. oiv.intoiv.int This includes using phthalate-free septa for vials and employing nylon or aluminum for any sampling apparatus. nih.gov
Clean Environment: Whenever possible, sample preparation should be conducted in a clean room or a dedicated space to reduce airborne contamination. oiv.intoiv.int
Method Validation and Quality Control in Phthalate Analysis
The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results for this compound and its metabolites. bohrium.com
Sensitivity and Detection Limits (LOD/LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. core.ac.uknih.gov
For phthalates, these limits are highly dependent on the matrix, the sample preparation method, and the analytical instrument used. A study on the analysis of the metabolite mono-isodecyl phthalate (MiDP) in urine reported a Limit of Quantification (LOQ) of 1.0 µg/L and a Limit of Detection (LOD) of ≤0.5 µg/L. nih.gov Another study focusing on various phthalate metabolites found that for most analytes, the LODs ranged from 0.2 to 0.7 ng/g for meconium and 0.3 to 0.7 ng/mL for semen. acs.org In the analysis of flavored olive oils, the LOD and LOQ for di-isodecyl phthalate (DIDP) were reported as 10 µg/kg and 30 µg/kg, respectively. csic.es
Specific LOD and LOQ values for the parent compound this compound can vary significantly. For example, in the analysis of paper cups, the LOD and LOQ for DIDP, a similar high-molecular-weight phthalate, were 15 and 50 μg/L, respectively. researchgate.net It is important to note that direct determination of this compound can be challenging due to its presence as a complex mixture of isomers, which can result in broad, unresolved peaks in chromatograms. lcms.cz
The table below summarizes published LOD and LOQ values for di-isodecyl phthalate (DIDP) and its metabolite mono-isodecyl phthalate (MiDP) in various matrices, which can serve as an estimate for this compound analysis.
| Compound | Matrix | LOD | LOQ |
| Mono-isodecyl phthalate (MiDP) | Urine | ≤0.5 µg/L | 1.0 µg/L |
| Di-isodecyl phthalate (DIDP) | Flavored Olive Oil | 10 µg/kg | 30 µg/kg |
| Di-isodecyl phthalate (DIDP) | Paper Cups (Aqueous Extract) | 15 µg/L | 50 µg/L |
Repeatability and Recovery Studies
The validation of any analytical method for the quantification of this compound (BIDP) and its metabolites is critically dependent on establishing its precision and accuracy. elementlabsolutions.combebpa.org Repeatability and recovery studies are fundamental components of this validation process, ensuring that the method produces reliable and consistent results. europa.eu Accuracy refers to the closeness of a measured value to the true or accepted value, often assessed through recovery experiments. scioninstruments.comdepauw.edu Precision describes the closeness of agreement between a series of measurements of the same sample, with repeatability (or intra-assay precision) referring to measurements taken under the same operating conditions over a short time. europa.euscioninstruments.com
Recovery is determined by spiking a blank matrix with a known concentration of the analyte (e.g., BIDP) and measuring the amount retrieved after the entire analytical procedure. europa.eu It indicates the efficiency of the extraction and sample preparation steps, highlighting any loss of the analyte. For phthalate analysis, acceptable recovery rates are crucial for accurate quantification. Studies on various phthalates in complex matrices like food, beverages, and biological fluids report average recoveries typically ranging from 70% to 120%. mdpi.comresearchgate.netcore.ac.uknih.gov For instance, analysis of phthalates in wine showed average recoveries between 78.2% and 94.8%. researchgate.net In the analysis of various foodstuffs, recovery rates for high-molecular-weight phthalates like diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP) were found to be between 63-98% depending on the fat content of the matrix and the spiking level. nih.gov
Repeatability is usually expressed as the relative standard deviation (RSD) of multiple measurements. europa.eu A low RSD value indicates high precision. For phthalate analysis, intra-day and inter-day RSDs are typically expected to be below 15% or 20% to be considered acceptable. researchgate.netnih.gov In a study on wine, intra-day RSDs were ≤15% and inter-day RSDs were ≤18%. researchgate.net Another study analyzing six common phthalates in various food matrices reported RSDs of less than 3.30%, demonstrating good repeatability. core.ac.uk Similarly, a fast gas chromatography-mass spectrometry (GC-MS) method for phthalates in beverages showed excellent injection-to-injection repeatability with an RSD of less than 3% for di-isodecyl phthalate (DIDP). lcms.cz
The following table summarizes findings on recovery and repeatability from various studies on phthalates, which are indicative of the performance expected from a validated method for this compound.
Summary of Recovery and Repeatability Data for Phthalate Analysis in Various Matrices
| Analyte(s) | Matrix | Analytical Method | Average Recovery (%) | Repeatability (RSD %) | Source |
|---|---|---|---|---|---|
| Various Phthalates | Wine | LC-MS/MS | 78.2 - 94.8 | ≤15% (Intra-day), ≤18% (Inter-day) | researchgate.net |
| DMP, DEP, DBP, BBP, DEHP, DNOP | Food (Drinking Water, Milk, Cereals, Noodles) | GC-MS | 72.9 - 124.9 | < 3.30 | core.ac.uk |
| DiNP, DiDP | Low-Fat Foods | LC-MS/MS | 63 - 98 | < 20 | nih.gov |
| DiNP, DiDP | High-Fat Foods | LC-MS/MS | 56 - 99 | < 20 | nih.gov |
| DIDP | Beverages | Fast GC-MS | Not Reported | < 3 | lcms.cz |
| Various Phthalates | Wine | GC/MS | Not Reported | 6% (Repeatability), 8% (Intermediate Precision) | oiv.int |
Application of Isotopic Labeling for Matrix Effect Correction
When using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of this compound can be significantly affected by the sample matrix. nih.govuq.edu.au The "matrix effect" occurs when co-eluting endogenous components from the sample (e.g., urine, serum, or food extracts) interfere with the ionization of the target analyte in the mass spectrometer's source. mdpi.comnih.gov This interference can either enhance or suppress the analyte's signal, leading to inaccurate and unreliable quantification. nih.gov
To compensate for these variations, the use of stable isotope-labeled internal standards (ILIS) is the most suitable and widely accepted approach. mdpi.comresearchgate.netoup.com An ILIS is a version of the target analyte (e.g., this compound) in which one or more atoms have been replaced by a heavier isotope, such as deuterium (²H or D) or carbon-13 (¹³C). mdpi.comcdc.gov For example, d4-labeled phthalates are commonly used as internal standards. mdpi.com
The fundamental principle of this technique is that the isotopically labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during sample preparation, chromatography, and ionization. researchgate.netcdc.gov The ILIS is added to the sample at a known concentration at the beginning of the analytical procedure. oup.com Because the ILIS co-elutes with the target analyte from the liquid chromatography column, it experiences the same degree of signal suppression or enhancement from matrix components. nih.gov
The mass spectrometer can differentiate between the native analyte and the heavier ILIS based on their mass-to-charge ratio (m/z). oup.com Quantification is then based on the ratio of the peak area of the native analyte to the peak area of the ILIS, rather than the absolute peak area of the analyte. nih.gov This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby correcting for measurement errors and improving the accuracy and precision of the analysis. nih.govcdc.gov
Studies analyzing phthalate metabolites in human urine have demonstrated the effectiveness of this approach. nih.gov For example, while some metabolites showed ion suppression of up to 25%, the use of corresponding isotope-labeled internal standards effectively corrected for this, bringing the final recovery values close to 100%. nih.gov The use of ILIS is considered essential for achieving the accuracy and precision required for biomonitoring and environmental analysis of phthalates. nih.govoup.com
Illustration of Matrix Effect and Correction with Isotopic Labeling for Phthalate Metabolites in Urine
| Compound | Matrix Effect (ME %)* | Interpretation | Correction Method | Outcome | Source |
|---|---|---|---|---|---|
| Mono-methyl phthalate (MMP) | 75.2 - 77.2 | Ion Suppression | ¹³C-MMP | Quantification not influenced by matrix effect | nih.gov |
| Mono-ethyl phthalate (MEP) | 85.6 - 88.6 | Ion Suppression | ¹³C-MEP | Quantification not influenced by matrix effect | nih.gov |
| Mono-butyl phthalate (MBP) | >100 | Minor Ion Enhancement | ¹³C-MBP | Quantification not influenced by matrix effect | nih.gov |
| Mono-benzyl phthalate (MBzP) | >100 | Minor Ion Enhancement | ¹³C-MBzP | Quantification not influenced by matrix effect | nih.gov |
*Matrix Effect (ME)% = (Mean post-extraction peak area / Mean neat solution peak area) × 100. A value <100% indicates suppression; >100% indicates enhancement. nih.gov
Environmental Fate and Degradation Pathways of Butyl Isodecyl Phthalate
Abiotic Degradation Processes
While biodegradation is the primary fate of butyl isodecyl phthalate (B1215562) in many environments, abiotic processes such as hydrolysis and photolysis can also contribute to its degradation, although often to a lesser extent under typical environmental conditions. mst.dkresearchgate.net
Hydrolysis, the reaction with water, can break down phthalate esters into their constituent monoester and alcohol, and subsequently to phthalic acid. mst.dk The rate of hydrolysis is influenced by pH, with increased rates observed at both acidic and alkaline pH. mst.dknih.gov However, under neutral environmental conditions, the hydrolysis of many phthalates is a slow process. mst.dkresearchgate.net
Photolysis, or degradation by sunlight, can be a significant pathway for the breakdown of some phthalates, particularly in the atmosphere and the surface layers of water bodies. mst.dknih.gov However, in soil and deeper aquatic environments where light penetration is limited, photolysis is not expected to be a major degradation route. mst.dk Studies have shown that for some phthalates, photolysis can be the main contributor to their total abiotic degradation. nih.gov
Photodegradation in Atmospheric and Surface Water Systems
Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of high molecular weight phthalates from the atmosphere. In the air, these compounds can react with photochemically-produced hydroxyl radicals. nih.gov For DIDP, the estimated atmospheric half-life, which is the time it takes for half of the substance to degrade, is approximately 0.2 to 0.6 days. mst.dkgreenfacts.org This indicates a relatively rapid degradation process in the atmosphere.
Conversely, photodegradation is not considered a major degradation route for these compounds in aquatic environments or soil. mst.dkmst.dk The intensity of light penetrating the water column and soil is typically too low to cause significant breakdown of the phthalate structure. mst.dk
Persistence and Environmental Half-Lives in Diverse Media
The persistence of a chemical in the environment is a key factor in its potential to cause long-term exposure and effects. Based on modeling and data from related compounds, DIDP exhibits significant persistence, particularly in soil and sediment. greenfacts.orggreenfacts.org Biodegradation is the primary removal process, but its rate varies considerably depending on the environmental medium. ccme.ca
The estimated environmental half-lives for DIDP in different media are summarized below. These values, particularly for water, soil, and sediment, are often estimated using data from another high molecular weight phthalate, DEHP, due to a lack of direct measurement for DIDP. greenfacts.orggreenfacts.org
| Environmental Medium | Estimated Half-Life |
|---|---|
| Air | 0.2 - 0.6 days |
| Surface Water | 50 days |
| Soil | 300 days |
| Sediment | 3000 days |
These figures highlight that while atmospheric degradation is rapid, the compound is considerably more persistent in other environmental compartments, with a very long half-life in sediment, where it is likely to accumulate. greenfacts.orggreenfacts.orgcanada.ca
Bioaccumulation Potential and Trophic Transfer Research
Bioaccumulation refers to the accumulation of substances in an organism at a faster rate than they are lost. For phthalates, the potential for bioaccumulation is generally estimated using the octanol-water partition coefficient (log Kₒw). High molecular weight phthalates like DIDP have a high log Kₒw (estimated to be >8.0), which suggests a high potential to accumulate in the fatty tissues of organisms. mst.dkmst.dk
However, numerous studies have shown that the actual bioaccumulation of phthalates in aquatic and terrestrial food chains is limited because organisms can metabolize, or biotransform, these substances. mst.dk This metabolic capability tends to increase at higher trophic levels. mst.dk
Bioconcentration factor (BCF) is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water. Despite the high log Kₒw, empirical and modeled data for DIDP suggest a low to moderate bioaccumulation potential. canada.ca However, DIDP has been measured in various aquatic species, confirming its bioavailability. canada.ca BCF values for DIDP have been experimentally determined for several aquatic organisms.
| Organism | BCF Value |
|---|---|
| Molluscs (Mytilus edulis) | up to 4000 |
| Crustaceans (Daphnia magna) | 90 - 147 |
| Fish (Oryzias latipes) | <3.6 - <14.4 |
The BCF values show significant variability among species. mst.dkepa.gov Molluscs, which may have lower metabolic capacities, show a higher potential for bioaccumulation. mst.dkmdpi.com In contrast, fish show very low BCF values, likely due to more efficient metabolism. epa.gov Research on trophic transfer and biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, suggests that for high molecular weight phthalates like DEHP and by extension DIDP, trophic dilution can occur. nih.gov This means that concentrations may actually decrease at higher trophic levels due to efficient metabolism and elimination. nih.gov Nevertheless, the presence of DIDP in organisms implies that some trophic transfer is occurring. canada.ca
Exposure Assessment and Biomonitoring Methodologies for Butyl Isodecyl Phthalate
Biomonitoring Studies Utilizing Urinary Metabolites
Biomonitoring studies are crucial for assessing the internal dose of Butyl isodecyl phthalate (B1215562). These studies primarily focus on the detection and quantification of its metabolites in human urine, which is considered an ideal matrix due to its non-invasive and simple collection process. researchgate.net
Identification of Primary and Oxidative Metabolites (e.g., Mono-isodecyl phthalate)
Upon entering the body, Butyl isodecyl phthalate, a high-molecular-weight phthalate, undergoes a two-step biotransformation process. jst.go.jp The initial step involves the cleavage of the diester into its primary monoester metabolite, Mono-isodecyl phthalate (MiDP). jst.go.jp However, for high-molecular-weight phthalates like BIDP, this primary monoester is further metabolized through oxidation of its alkyl chain. jst.go.jpnih.govresearchgate.net
Consequently, oxidative metabolites are found in higher proportions in urine compared to the primary monoester. researchgate.net Studies have identified specific oxidative metabolites of Di-isodecyl phthalate (DiDP), a structurally similar phthalate, such as monocarboxy-isononyl phthalate (MCiNP), mono-hydroxy-isodecyl phthalate (MHiDP), and mono-oxo-isodecyl phthalate (MOiDP). researchgate.net The higher detection frequency and urinary concentrations of these oxidative metabolites suggest they are more reliable biomarkers for assessing exposure to DiDP, and by extension, likely for BIDP as well, compared to the primary monoester, MiDP. researchgate.net The use of these secondary metabolites is critical for an accurate exposure assessment and to avoid underestimation that would result from measuring only the primary monoester. nih.govresearchgate.net
Analytical Approaches for Metabolite Quantification in Urine
The quantification of this compound metabolites in urine is predominantly achieved through advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the detection of metabolites at low concentrations (ng/mL range). researchgate.netcdc.gov
The general workflow for urinary metabolite analysis involves several key steps:
Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates. nih.govbioline.org.br Therefore, an initial step of enzymatic hydrolysis, typically using β-glucuronidase, is necessary to release the free metabolites. cdc.govnih.gov
Sample Extraction and Preconcentration: To remove interferences and concentrate the analytes, solid-phase extraction (SPE) is commonly employed. nih.govacs.org This can be performed off-line or integrated into an on-line system coupled directly with the analytical instrument. researchgate.netacs.org
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the different phthalate metabolites from each other and from other components in the urine matrix. researchgate.netnih.gov
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection of the target metabolites. researchgate.netnih.gov The use of isotope-labeled internal standards is a common practice to ensure accuracy and correct for any matrix effects or variations in instrument response. cdc.gov
These sophisticated analytical methods enable the reliable quantification of a wide range of phthalate metabolites, including those of this compound, providing valuable data for human biomonitoring studies. researchgate.netresearchgate.net
Temporal Variability and Intraclass Correlation Coefficients in Metabolite Levels
The concentrations of phthalate metabolites in urine can exhibit significant temporal variability due to the short half-lives of the parent compounds and episodic nature of exposures. nih.govescholarship.org A single spot urine sample only reflects recent exposure, making it challenging to characterize long-term average exposure. escholarship.orgcdc.gov
To assess the reproducibility of urinary metabolite measurements over time, statistical metrics such as the Intraclass Correlation Coefficient (ICC) are used. nih.govnih.gov The ICC ranges from 0 to 1, with higher values indicating greater reproducibility (less within-subject variability) and lower values suggesting high variability. escholarship.org
Studies on various phthalates have shown that ICCs can range from weak to moderate. nih.gov For high-molecular-weight phthalates like Di-isononyl phthalate (DiNP) and Di-isodecyl phthalate (DiDP), ICCs are generally low, often in the range of 0.1 to 0.3. nih.gov This indicates substantial day-to-day variation in urinary levels. nih.gov For instance, one study reported ICCs for DiNP metabolites ranging from 0.20 to 0.57 after adjusting for creatinine (B1669602). nih.gov Another study found that metabolites of Di(2-ethylhexyl) phthalate (DEHP), another high-molecular-weight phthalate, exhibited the most variation with an ICC of 0.09 across annual measurements in children. nih.gov This high variability suggests that a single urine measurement is not sufficient to reliably rank an individual's long-term exposure to these phthalates. nih.govcdc.gov
To address this issue, researchers recommend collecting multiple urine samples over time or using pooled samples to get a more stable and representative measure of an individual's typical exposure. escholarship.orgresearchgate.net
Probabilistic Modeling for Exposure Integration
Probabilistic modeling is a sophisticated approach used to integrate data from various sources and estimate the distribution of exposure to chemicals like this compound across a population. nih.govresearchgate.net This method moves beyond single-point estimates to provide a more comprehensive picture of exposure by considering the variability and uncertainty in many factors. cpsc.gov
These models can incorporate:
Concentrations in various media: Data on the levels of this compound in consumer products, food, indoor air, and dust. researchgate.net
Human activity patterns: Information on diet, product use, and time spent in different environments. researchgate.net
Pharmacokinetic data: How the chemical is absorbed, distributed, metabolized, and excreted by the body. researchgate.net
By combining these elements, probabilistic models can estimate the distribution of multi-route exposures (ingestion, inhalation, dermal contact) and predict internal dose metrics, such as the concentrations of metabolites in urine. nih.govresearchgate.net The outputs of these models can then be compared with biomonitoring data from studies like the National Health and Nutrition Examination Survey (NHANES) to evaluate their predictive capability. researchgate.net
This integrated approach allows for a "source-to-outcome" analysis, which can help identify the most significant exposure pathways and sources for a given population. researchgate.net For example, modeling has been used to determine that food contact materials are a major contributor to the body burden of several high-molecular-weight phthalates. researchgate.net
Assessment of Environmental Exposure Pathways and Contributions
Understanding the environmental pathways of exposure is critical to fully assess human contact with this compound. Exposure can occur through multiple routes, including ingestion, inhalation, and dermal absorption. nih.govresearchgate.netplos.org
Dietary Ingestion as a Primary Exposure Route
Dietary ingestion is widely considered a primary route of exposure to high-molecular-weight phthalates, including this compound. nih.govplos.orgnih.gov These compounds can migrate from food packaging materials and processing equipment into food, particularly fatty foods such as dairy products and meats. nih.govresearchgate.netmdpi.com
Several studies have highlighted the importance of the dietary pathway:
A fasting study involving five individuals showed a rapid and significant decline in the urinary concentrations of metabolites of high-molecular-weight phthalates, including DiDP, within 24 hours of starting the fast. nih.gov The levels remained low during the fasting period and rose again after food consumption resumed, strongly suggesting that diet is a major driver of exposure for this class of phthalates. nih.gov
Probabilistic exposure modeling has also identified food contact materials as having the greatest impact on the body burden of several high-molecular-weight phthalates. researchgate.net
Infants and young children may have different dietary exposure patterns due to their consumption of breast milk, infant formula, and baby foods, which can also be sources of phthalates. nih.govplos.org
Inhalation Exposure in Indoor Environments
Inhalation represents a significant pathway for human exposure to this compound, a semi-volatile organic compound (SVOC) found in numerous consumer products. nih.gov Phthalates are not chemically bound to the polymer matrix of these products and can be released into the indoor environment, contaminating both the air and settled dust. researchgate.net
Research indicates that lower molecular weight phthalates are more prevalent in the gaseous phase, while higher molecular weight compounds, such as DIDP, tend to adsorb to airborne particles and settle in dust. romj.org Consequently, house dust is considered a primary reservoir for these compounds. bcerp.orgnih.gov Studies have consistently detected various phthalates, including the broader DIDP category, in indoor dust and air samples from homes, schools, and daycare centers. norman-network.netwitpress.com For instance, a German study of 63 daycare centers found Di-isodecyl phthalate (DiDP) in 100% of dust samples. witpress.com
The concentration of these compounds can be influenced by building characteristics. The presence of polyvinyl chloride (PVC) flooring and wall coverings has been associated with higher concentrations of certain phthalates in house dust. researchgate.netnih.gov An inhalation study in rats exposed to DIDP aerosol (91 mg/m³) for six hours showed that approximately 73% of the dose was absorbed, indicating that this route can contribute significantly to the body's total burden of the chemical. cpsc.gov
The following table presents data on plasticizer concentrations found in indoor environments from a study in German daycare centers, providing context for potential inhalation exposure.
Table 1: Concentrations of Selected Plasticizers in German Daycare Centers
| Compound | Matrix | Median Concentration | 95th Percentile | Max Value | Detection Frequency |
|---|---|---|---|---|---|
| Di-isodecyl phthalate (DiDP) | Dust | 34 mg/kg | 468 mg/kg | 599 mg/kg | 100% |
| Di-isononyl phthalate (DiNP) | Dust | 302 mg/kg | 2680 mg/kg | 7091 mg/kg | 100% |
| Di-2-ethylhexyl phthalate (DEHP) | Dust | 888 mg/kg | 4000 mg/kg | 10086 mg/kg | 100% |
| Di-isobutyl phthalate (DiBP) | Air | 468 ng/m³ | 1580 ng/m³ | 1790 ng/m³ | 100% |
| Di-n-butyl phthalate (DnBP) | Air | 227 ng/m³ | 567 ng/m³ | 632 ng/m³ | 100% |
| Di-2-ethylhexyl phthalate (DEHP) | Air | 194 ng/m³ | 454 ng/m³ | 580 ng/m³ | 100% |
Data sourced from a study of 63 German daycare centers. witpress.com
Dermal Absorption Research
Dermal absorption is another potential route of exposure to this compound, occurring through direct contact with products containing the plasticizer or with contaminated indoor dust. nih.govmdpi.com However, research on the efficiency of this pathway for DIDP shows conflicting results.
Studies involving the direct application of DIDP to the skin of rats suggest a very low level of absorption. cpsc.gov In one study, only trace amounts (2% to 4%) of the applied radiolabeled DIDP were absorbed into tissues or excreted over a 7-day period. cpsc.govindustrialchemicals.gov.au
Conversely, some exposure models for other phthalates suggest that dermal absorption from airborne particles and direct contact could be a major route of intake, sometimes contributing more to the total body burden than inhalation. plos.org For some lower molecular weight phthalates, dermal absorption from the gas phase has been identified as the dominant indoor exposure pathway. plos.orgacs.org The discrepancy highlights the uncertainty and the need for more specific research on the dermal uptake of higher molecular weight phthalates like this compound.
Challenges and Considerations in Exposure Assessment
Accurately assessing human exposure to this compound is fraught with challenges, stemming from data gaps on exposure routes and the inherent limitations of biomonitoring techniques. cpsc.gov
Data Gaps in Route-Specific Exposure Contributions
A significant challenge in phthalate risk assessment is the lack of definitive data on the relative contributions of different exposure pathways (ingestion, inhalation, and dermal absorption) to the total internal dose. priateliazeme.skregulations.gov While biomonitoring can measure the internal dose, it cannot by itself distinguish how an individual was exposed. nih.gov Some studies have found correlations between phthalate levels in indoor air and urinary metabolite concentrations for certain phthalates, but this is not consistent across all compounds. nih.gov For example, one study found no correlation between DEHP in house dust and the urinary levels of its metabolites, suggesting that inhalation of dust may not be a primary exposure source for this specific compound. bcerp.orgnih.gov These data gaps make it difficult to fully explain the sources and pathways contributing to the phthalate levels observed in the general population. priateliazeme.sk
Limitations of Single Urine Sample Collection
Biomonitoring for non-persistent chemicals like phthalates, which have short biological half-lives (typically 3 to 18 hours), is complicated by high short-term variability in exposure. nih.govuni.luresearchgate.net A single urine sample, often called a "spot" sample, provides only a snapshot of recent exposure and may not accurately represent an individual's typical or long-term exposure profile. nih.govuni.lu
Studies have shown that concentrations of phthalate metabolites in urine can vary significantly throughout a single day and from day to day. uni.luepa.gov This variability can mask true differences in exposure levels between individuals. epa.gov For metabolites of long-chain phthalates like DIDP, the temporal reliability, measured by the intraclass correlation coefficient (ICC), is generally weak (ICCs often between 0.1 and 0.3). nih.govresearchgate.net This indicates that a single urine measurement is a poor surrogate for long-term average exposure, a critical consideration for epidemiological studies investigating the effects of chronic exposure. nih.govuni.lu
Addressing Urine Dilution in Biomonitoring Data
The concentration of a urinary biomarker is influenced by an individual's hydration status at the time of sample collection. epa.gov A highly diluted urine sample will show lower concentrations of metabolites than a concentrated one, even if the individual's exposure was identical. To account for this, raw analytical results are often adjusted.
Common methods to correct for urine dilution include:
Creatinine Correction: This is the most traditional method, where the metabolite concentration is divided by the urinary creatinine concentration and reported as micrograms per gram of creatinine (µg/g). wisdomlib.org However, urinary creatinine excretion is influenced by factors like muscle mass, age, sex, diet, and health status, which can introduce its own biases. epa.gov
Specific Gravity (SG) Adjustment: An alternative method involves correcting concentrations based on the specific gravity of the urine sample. plos.org
Osmolality Correction: This method uses the osmolality of the urine to adjust for dilution. researchgate.net
While these methods aim to reduce measurement error, there is no universal consensus on the most appropriate approach, and each has its limitations. researchgate.netucsf.edu Some studies report both unadjusted and adjusted concentrations to allow for a more comprehensive interpretation of the data. epa.govplos.org
Table 2: Summary of Challenges in Phthalate Exposure Assessment
| Challenge | Description | Key Findings/Considerations |
|---|---|---|
| Route-Specific Data Gaps | Uncertainty about the contribution of inhalation, dermal, and ingestion pathways to total body burden. | Biomonitoring confirms internal dose but not the source; correlations between environmental levels and biomarkers are inconsistent across different phthalates. priateliazeme.sknih.gov |
| Single Urine Sample | High temporal variability of phthalate metabolites due to short half-lives makes single samples unrepresentative of long-term exposure. | For DIDP metabolites, intraclass correlation coefficients (ICCs) are low (0.1-0.3), indicating poor reliability for a single measurement. nih.govresearchgate.net |
| Urine Dilution | Variation in hydration status can obscure true exposure levels. | Correction methods include creatinine, specific gravity, and osmolality adjustments, but each has limitations and potential biases. epa.govplos.orgresearchgate.net |
Mechanistic Environmental Studies of Butyl Isodecyl Phthalate
Microbial Adaptations and Enzyme Systems Involved in Biotransformation
Microorganisms have evolved diverse enzymatic machinery to utilize phthalate (B1215562) esters as a source of carbon and energy. The biodegradation of these compounds, including those with branched alkyl chains like BIDP, is a key process in their environmental removal.
Role of Specific Bacterial Strains (e.g., Bacillus mojavensis) in Degradation
While specific studies on the degradation of Butyl Isodecyl Phthalate by Bacillus mojavensis are not extensively documented in peer-reviewed literature, the broader capabilities of bacterial genera in phthalate degradation are well-established. Generally, the susceptibility of phthalate esters to bacterial degradation is influenced by the structure of their alkyl side chains, with longer and more branched chains being less readily biodegradable. nih.gov
The initial step in the bacterial catabolism of phthalates is typically the hydrolysis of the ester bonds by enzymes called esterases or hydrolases. nih.gov This process cleaves the diester into its corresponding monoester and alcohol. For this compound, this would result in monobutyl phthalate and isodecyl alcohol, or mono-isodecyl phthalate and butanol. Subsequently, the monoester is further hydrolyzed to phthalic acid. Phthalic acid then serves as a central intermediate that is funneled into the tricarboxylic acid (TCA) cycle through various metabolic pathways.
Research on other phthalates provides insights into potential bacterial players. For instance, various bacterial strains have been identified that can degrade different phthalate esters. nih.gov The degradation of high-molecular-weight phthalates often involves the cooperative action of microbial consortia. nih.gov
Enzymatic Pathways (e.g., Ligninolytic Enzymes) in Fungi
Fungi, particularly white-rot fungi, possess powerful and non-specific enzymatic systems that are capable of degrading a wide range of recalcitrant organic pollutants, including phthalates. An early study from 1960 reported that cultures of the fungus Fusarium 2P3 were capable of growing on this compound. nmsu.edu The proposed mechanism was the de-esterification of one of the alcohol moieties, resulting in the formation of a monoester phthalate. nmsu.edu
The enzymatic degradation of phthalates by fungi is not limited to a single enzyme class. The process often begins with the action of esterases, which hydrolyze the ester bonds. However, the degradation of more complex phthalates can also involve oxidative enzymes. For instance, cytochrome P450 monooxygenases have been implicated in the biotransformation of phthalates in some fungal species.
Ligninolytic enzymes, such as laccases and peroxidases, are a hallmark of white-rot fungi and are known for their ability to degrade lignin, a complex and recalcitrant polymer. While their direct and extensive role in the degradation of this compound is not yet fully elucidated, their non-specific oxidative nature suggests a potential involvement in the initial breakdown of this and other complex phthalates. The effectiveness of phthalate biodegradation by white-rot fungi appears to be species-dependent, likely due to variations in their specific enzymatic systems.
Photocatalytic Degradation Mechanisms
Photocatalysis represents a promising advanced oxidation process for the degradation of persistent organic pollutants like phthalates. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by light, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS can then attack and break down the complex structure of this compound into simpler, less harmful compounds, ultimately leading to mineralization into CO₂ and H₂O.
While specific studies detailing the photocatalytic degradation of this compound are limited in the available scientific literature, the general mechanism for phthalate degradation via photocatalysis is understood. The process is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the intensity of the light source, and the initial concentration of the pollutant. The branched isodecyl chain of BIDP may present steric hindrance, potentially influencing the rate and pathway of its photocatalytic degradation compared to linear-chain phthalates.
Modeling of Environmental Fate Processes
To predict the persistence and transport of this compound in the environment, mathematical models are employed. These models often utilize kinetic data from laboratory and field studies to estimate the compound's half-life under various environmental conditions.
First-Order Kinetics for Degradation Rate Determination
The degradation of many organic pollutants in the environment, including phthalates, can often be described by first-order kinetics. This model assumes that the rate of degradation is directly proportional to the concentration of the compound.
The first-order kinetic model is represented by the equation:
ln(C/C₀) = -kt
Where:
C is the concentration of the compound at time t
C₀ is the initial concentration of the compound
k is the first-order rate constant (time⁻¹)
t is time
While a specific study applying first-order kinetics to the degradation of this compound was not found in the primary literature reviewed, this model has been successfully applied to the biodegradation of other phthalates, such as di-(2-ethylhexyl) phthalate (DEHP). For DEHP degradation by a halotolerant bacterial consortium, the process was found to fit well with a first-order reaction model, with half-lives ranging from 3.6 to 4.4 days depending on the initial concentration. plos.orgplos.org It is plausible that the degradation of this compound could also be modeled using first-order kinetics, although the specific rate constants would need to be determined experimentally.
Table 1: Example of First-Order Kinetic Parameters for DEHP Degradation by a Bacterial Consortium This table is provided as an illustrative example for a related compound due to the lack of specific data for this compound.
| Initial DEHP Concentration (mg/L) | First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Correlation Coefficient (R²) |
| 100 | 0.1917 | 3.616 | 0.964 |
| 200 | 0.1741 | 3.981 | 0.957 |
| 500 | 0.1591 | 4.355 | 0.905 |
| 1000 | 0.1683 | 4.118 | 0.932 |
| 2000 | 0.1721 | 4.027 | 0.946 |
| (Data sourced from a study on DEHP degradation by a halotolerant bacterial consortium) plos.orgplos.org |
Correlation of Half-Lives with Environmental Factors
The degradation rate, and therefore the half-life, of this compound in the environment is not constant but is influenced by a variety of environmental factors. These factors can affect both microbial activity and the rates of abiotic degradation processes.
Key environmental factors influencing phthalate degradation include:
Temperature: Generally, microbial activity and the rates of chemical reactions increase with temperature, leading to shorter half-lives. However, each microbial species has an optimal temperature range for growth and enzymatic activity.
pH: The pH of the soil or water can significantly impact microbial populations and the activity of extracellular enzymes involved in degradation. For many bacteria, optimal degradation rates for phthalates are observed near neutral pH.
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation is typically faster for phthalates.
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can enhance microbial growth and co-metabolism of phthalates.
Organic Matter Content: In soil and sediment, the organic matter content can affect the bioavailability of phthalates through sorption processes, which can either hinder or in some cases facilitate degradation.
Regulatory Considerations and Research Supporting Policy Decisions on Phthalate Esters
Scientific Basis for Regulatory Actions and Classifications
Regulatory decisions are fundamentally built upon scientific evidence that elucidates the potential hazards of substances like Butyl isodecyl phthalate (B1215562). This involves a thorough review of toxicological studies and exposure data to determine the level of risk to human health and the environment.
Research into the effects of phthalates has been a driving force behind the implementation of restrictions. Studies have investigated a range of health endpoints, with a particular focus on reproductive and developmental toxicity. cpsc.gov For instance, certain phthalates are suspected endocrine disruptors, meaning they can interfere with the body's hormone systems. cspinet.org This has led to concerns about their impact on development, especially in vulnerable populations such as children and pregnant women. researchgate.netheudorf.org
The U.S. Consumer Product Safety Improvement Act of 2008 (CPSIA) prohibited specific phthalates in children's toys and childcare articles based on such concerns. cpsc.gov While Butyl isodecyl phthalate itself may not be explicitly named in all regulations, its structural similarity to other regulated phthalates, like Di-isodecyl phthalate (DIDP), means it is often considered within the broader context of phthalate risk assessment. The potential for phthalates to leach from consumer products, leading to human exposure through ingestion, inhalation, and dermal contact, is a key consideration in these regulatory actions. heudorf.org
Table 1: Examples of Research Findings Influencing Phthalate Regulations
| Research Area | Key Findings | Implication for Regulation |
| Endocrine Disruption | Some phthalates can mimic or block natural hormones, potentially leading to adverse reproductive and developmental effects. cspinet.org | Restrictions on use in products for sensitive populations (e.g., children's toys, food contact materials). cpsc.govresearchgate.net |
| Developmental Toxicity | Animal studies have shown that exposure to certain phthalates during critical developmental periods can cause malformations and other adverse outcomes. ca.gov | Establishment of tolerable daily intake (TDI) levels and restrictions in consumer products. merieuxnutrisciences.com |
| Cumulative Exposure | Humans are exposed to a mixture of different phthalates from various sources, and the combined effect may be greater than that of individual compounds. cpsc.govresearchgate.net | Development of cumulative risk assessment methodologies to evaluate the total burden of phthalate exposure. researchgate.net |
A variety of international and national bodies have established regulatory frameworks to manage the risks associated with phthalates.
European Union (EU): The EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation. Under REACH, several phthalates are listed as Substances of Very High Concern (SVHC) and are subject to authorization. ineris.fr Annex XVII of REACH restricts the use of certain phthalates, including Di-isodecyl phthalate (DIDP), in toys and childcare articles that can be placed in the mouth by children to a concentration of no more than 0.1% by mass of the plasticized material. ineris.frsatra.com The European Food Safety Authority (EFSA) also sets Tolerable Daily Intake (TDI) levels for phthalates in food contact materials. merieuxnutrisciences.comnih.gov
United States Environmental Protection Agency (U.S. EPA) and the Toxic Substances Control Act (TSCA): The EPA evaluates and regulates chemicals under TSCA. edf.org The agency is currently conducting risk evaluations for several phthalates, including DIDP. acs.orgnih.gov This process involves a thorough review of scientific data to determine if a chemical presents an "unreasonable risk" to human health or the environment. epa.gov The EPA has also proposed a framework for conducting cumulative risk assessments for phthalates. hunton.comaiha.org
U.S. Consumer Product Safety Commission (CPSC): The CPSC, under the Consumer Product Safety Improvement Act (CPSIA), has permanently banned certain phthalates in any amount greater than 0.1% in children's toys and specific childcare articles. An interim ban was also placed on other phthalates, including DIDP, in children's toys that can be placed in a child's mouth and in childcare articles. cpsc.govspecialchem.com
Table 2: Overview of Key Regulatory Frameworks for Phthalates
| Regulatory Body/Act | Key Provisions Related to Phthalates |
| EU REACH | - Identification of some phthalates as Substances of Very High Concern (SVHC). ineris.fr- Restriction of certain phthalates in toys and childcare articles. ineris.frsatra.com |
| U.S. EPA (TSCA) | - Ongoing risk evaluations for several phthalates to determine "unreasonable risk." acs.orgnih.gov- Development of a cumulative risk assessment framework. hunton.comaiha.org |
| U.S. CPSC (CPSIA) | - Permanent and interim bans on specific phthalates in children's toys and childcare articles above a 0.1% concentration limit. cpsc.govspecialchem.com |
| EFSA | - Establishment of Tolerable Daily Intake (TDI) levels for phthalates in food contact materials. merieuxnutrisciences.comnih.gov |
Cumulative Risk Evaluation Methodologies in Phthalate Research
A significant challenge in assessing the risk of phthalates is that humans are typically exposed to multiple phthalates simultaneously from various sources. This has led to the development of cumulative risk assessment methodologies to evaluate the combined effects of these exposures. europa.eu
Two common approaches used in cumulative risk assessment are the Hazard Index (HI) and the Margin of Exposure (MOE).
Hazard Index (HI): The HI approach is based on the principle of dose addition and is used to assess the cumulative risk of chemicals that cause a common adverse effect. cpsc.gov It is calculated by summing the hazard quotients (HQs) for individual phthalates. The HQ for each phthalate is the ratio of its estimated exposure to its acceptable exposure level. federalregister.gov An HI greater than one suggests a potential for adverse health effects from the combined exposure. federalregister.gov
Margin of Exposure (MOE): The MOE is the ratio of the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies to the estimated human exposure. federalregister.gov A larger MOE generally indicates a lower level of risk. federalregister.gov This approach can also be adapted for cumulative risk assessment by considering the combined exposure to multiple substances. industrialchemicals.gov.au
These methodologies are crucial for understanding the potential health implications of real-world exposure scenarios where individuals are exposed to a cocktail of phthalates. researchgate.net
Human biomonitoring (HBM) data plays a vital role in refining risk assessments for phthalates. HBM involves measuring the concentration of phthalate metabolites in human samples, typically urine. heudorf.org This provides a direct measure of internal exposure from all sources, including diet, consumer products, and the environment. heudorf.orgheudorf.org
By integrating HBM data, researchers and regulators can:
Obtain more accurate estimates of human exposure levels. epa.gov
Track exposure trends over time.
Evaluate the effectiveness of regulatory interventions.
This data is then used in conjunction with toxicological information to calculate risk using methodologies like the HI and MOE approaches, providing a more realistic picture of the potential health risks to the population. europa.eu
Ongoing Research Supporting Regulatory Re-evaluations
The scientific understanding of phthalates is constantly evolving, necessitating the ongoing re-evaluation of their regulatory status. nih.govedf.org Regulatory agencies like the EPA and EFSA periodically review new scientific literature and data to ensure that their assessments and regulations are based on the best available science. nih.govepa.gov
Current research efforts continue to focus on:
The long-term health effects of low-level chronic exposure to phthalate mixtures.
The identification of more sensitive endpoints of toxicity.
The development of more sophisticated models for exposure and risk assessment.
The investigation of potential substitutes for regulated phthalates.
These ongoing research activities provide the scientific foundation for future regulatory decisions, ensuring that policies related to phthalates, including this compound, remain protective of public health. edf.org
Emerging Research Areas and Future Directions for Butyl Isodecyl Phthalate Studies
Development of Novel Analytical Techniques for Trace Level Detection
The accurate determination of Butyl Isodecyl Phthalate (B1215562) (BIDP) and other phthalates in environmental samples presents a significant challenge due to their low concentrations in complex matrices. mdpi.com Recent advancements in analytical chemistry are paving the way for more sensitive and precise detection at trace levels.
Historically, the analysis of phthalate esters has relied on techniques like gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net However, to enhance sensitivity for degradation products, newer methods are being employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) has proven to be particularly effective for identifying polar metabolites, such as mono-isodecyl phthalate. The optimization of sample preparation is also crucial, with solid-phase extraction (SPE) using specialized cartridges helping to isolate and concentrate the analytes. To account for matrix effects and ensure accuracy, the use of isotopically labeled internal standards is a key validation step.
Another promising technique is solid-phase microextraction (SPME), which is considered more environmentally friendly due to its reduced solvent usage. mdpi.comencyclopedia.pub SPME combines sampling, extraction, and enrichment into a single step, minimizing the risk of contamination. mdpi.comencyclopedia.pub After extraction, the SPME fiber can be directly analyzed by GC, making it an efficient method for phthalate analysis. mdpi.com
Strategies to minimize contamination during analysis are critical, as phthalates are ubiquitous in laboratory environments. nih.gov This includes careful selection of glassware and solvents, as well as frequent blank checks. researchgate.net For water sample analysis, a method involving liquid-liquid extraction (LLE) followed by automated large volume injection (LVI)-GC-MS has been developed to determine phthalate concentrations at sub-microgram per liter levels. researchgate.net
| Analytical Technique | Description | Key Advantages |
| LC-MS/MS with ESI | A powerful technique for separating and identifying compounds in a mixture. | Superior for polar metabolites; high sensitivity and specificity. mdpi.com |
| Solid-Phase Extraction (SPE) | A sample preparation method that concentrates and purifies analytes from a solution. | Optimizes sample cleanup and improves detection limits. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique using a coated fiber to adsorb analytes. | Environmentally friendly; combines multiple analytical steps. mdpi.comencyclopedia.pub |
| LVI-GC-MS | A gas chromatography-mass spectrometry method that allows for the injection of a larger sample volume. | Enables trace-level detection in water samples. researchgate.net |
Advanced Biomonitoring Strategies for Comprehensive Exposure Assessment
Human biomonitoring, which measures environmental chemicals or their metabolites in human tissues and fluids, is a cornerstone for assessing exposure to phthalates. uantwerpen.be For a comprehensive assessment of Butyl Isodecyl Phthalate exposure, advanced strategies are being developed that go beyond simple measurement.
The U.S. Environmental Protection Agency (EPA) utilizes biomonitoring data, such as urinary phthalate metabolite levels, to track exposure trends in the population, including in vulnerable groups like women of child-bearing age and children. epa.gov These studies provide valuable data on the prevalence and levels of exposure to various phthalates. epa.gov
Future biomonitoring efforts are moving towards integrating exposure data with mechanistic information. uantwerpen.be This involves not only measuring exposure biomarkers but also effect biomarkers that can shed light on the biological pathways affected by phthalate exposure. uantwerpen.be This approach can strengthen the evidence for causal links between chemical exposure and health outcomes. uantwerpen.be
Integration of Pharmacokinetic Data and Exposure Scenarios in Modeling
To better understand the internal dose of this compound and its potential health effects, researchers are integrating pharmacokinetic data and exposure scenarios into sophisticated models. researchgate.net Pharmacokinetic models simulate how the body absorbs, distributes, metabolizes, and excretes a chemical. nih.gov
Physiologically based pharmacokinetic (PBPK) models have been developed for well-studied phthalates like DBP and DEHP, and these can be adapted for other phthalates. nih.gov These models can describe the kinetics of the parent compound and its metabolites in various tissues. nih.gov
By combining these pharmacokinetic models with probabilistic exposure models, which consider multiple exposure routes based on product use and human activities, a more complete picture of population-scale risks can be achieved. researchgate.net This integrated approach allows for the prediction of internal dosimetry distributions across a population and helps to identify the most significant sources of exposure. researchgate.net For instance, such models have revealed that food contact materials can be a major contributor to the body burden of certain phthalates. researchgate.net
The Environmental Protection Agency (EPA) also develops exposure scenarios by analyzing available data to determine if specific subpopulations have unique or higher exposure pathways. epa.gov
Further Characterization of Environmental Degradation Intermediates
Research has shown that the biodegradation of some phthalates follows first-order kinetics. nih.gov For example, in studies on Butyl Benzyl (B1604629) Phthalate (BBP), phthalic acid was identified as a key degradation intermediate. nih.govresearchgate.net It is anticipated that similar pathways exist for BIDP, but further research is needed to identify its specific degradation products.
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying these unknown intermediates. Microcosm experiments that simulate different environmental conditions (e.g., aerobic vs. anaerobic, varying pH and temperature) can be used to study the degradation kinetics of BIDP and identify its breakdown products in soil and water.
Spatially and Temporally Resolved Environmental Distribution Studies
The environmental distribution of phthalates is widespread, with these compounds being detected in various environmental compartments, including water, sediment, and biota. researchgate.netnih.gov To better understand the sources, transport, and fate of this compound, studies with high spatial and temporal resolution are needed.
Numerous studies have investigated the occurrence and distribution of various phthalates in different aquatic ecosystems globally. frontiersin.org These studies often find that urban and industrial areas are significant sources of phthalate contamination. frontiersin.orgbrieflands.com For example, high concentrations of certain phthalates have been found in river water receiving untreated wastewater and in indoor dust. frontiersin.orgbrieflands.com
Future research should focus on systematic monitoring programs that collect data over time and across different geographical locations. This will help to identify hotspots of contamination, understand seasonal variations, and assess the effectiveness of regulatory measures aimed at reducing phthalate pollution. mdpi.com Such studies can also help to correlate phthalate concentrations with the abundance of microplastics, for which phthalates can sometimes serve as tracers. mdpi.com
Cross-disciplinary Research Frameworks in Environmental Science
Addressing the complex challenges posed by this compound and other emerging contaminants requires a cross-disciplinary approach. This involves collaboration between experts in various fields, including analytical chemistry, toxicology, epidemiology, environmental modeling, and policy. uantwerpen.be
By integrating data and perspectives from these different disciplines, a more holistic understanding of the risks associated with BIDP can be achieved. For example, linking biomonitoring data with toxicological studies can provide a stronger basis for risk assessment. uantwerpen.be Similarly, combining environmental monitoring data with fate and transport models can help to predict future environmental concentrations and inform mitigation strategies.
The development of such integrated research frameworks is essential for generating the scientific evidence needed to support effective environmental management and public health protection. uantwerpen.beresearchgate.net
Q & A
Q. What analytical methods are most effective for quantifying Butyl Isodecyl Phthalate (BIDP) in environmental or biological samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for BIDP detection due to its sensitivity and specificity. For example, BIDP elutes at 24.632 minutes on a DB-5MS column (30 m × 0.25 mm, 0.25 μm) under optimized conditions, enabling separation from co-eluting phthalates like di-n-octyl phthalate (DNOP) . Key considerations include:
- Sample Preparation: Use solid-phase extraction (SPE) to minimize matrix interference.
- Calibration: Employ isotopically labeled internal standards (e.g., deuterated BIDP) to correct for recovery variations.
- Validation: Include limits of detection (LOD < 0.1 μg/L) and reproducibility (RSD < 15%) in method validation .
Q. How do regulatory restrictions on phthalates influence experimental design for studying BIDP?
Methodological Answer: Regulatory thresholds (e.g., EU restrictions at 0.1% weight in plastics) necessitate studies to:
- Compare BIDP with restricted analogs: Design dose-response experiments using BIDP and DEHP/DBP to assess relative toxicity or migration rates .
- Mimic real-world exposure: Use environmentally relevant concentrations (e.g., 1–100 μg/L) in in vitro models instead of high-dose acute exposures.
- Include compliance checks: Verify sample BIDP levels against regulatory limits using accredited methods .
Q. What are common pitfalls in interpreting BIDP toxicity data, and how can they be mitigated?
Methodological Answer: Key pitfalls include:
- Metabolite confounding: BIDP hydrolyzes to mono-isodecyl phthalate (MiDP), which may have distinct toxicity. Use metabolomic profiling to differentiate parent compound and metabolite effects .
- Cross-species variability: Prioritize human-relevant models (e.g., primary hepatocytes over rodent assays) to improve translational validity.
- Negative controls: Include solvent-only and phthalate-free media controls to rule out background contamination .
Advanced Research Questions
Q. How can researchers address contradictory findings in BIDP’s endocrine-disrupting effects across studies?
Methodological Answer: Contradictions often arise from:
- Experimental variability: Standardize exposure durations (e.g., 72-hour assays for receptor activation) and endpoints (e.g., ER/AR reporter gene assays).
- Cumulative risk assessment: Co-expose BIDP with other phthalates (e.g., DEHP, DINP) at ratios reflecting human exposure to evaluate additive/synergistic effects .
- Data reanalysis: Apply meta-analytical frameworks to reconcile dose-response discrepancies, emphasizing studies with robust blinding and randomization .
Q. What advanced computational tools can predict BIDP’s environmental persistence and bioaccumulation potential?
Methodological Answer:
- Quantitative Structure-Activity Relationships (QSAR): Use tools like EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradation half-life. For BIDP, predicted log Kow ≈ 9.2 suggests high bioaccumulation potential .
- Molecular Dynamics (MD) Simulations: Model BIDP’s interactions with lipid bilayers or polymer matrices to predict leaching rates from plastics.
- High-Throughput Screening (HTS): Integrate ToxCast/Tox21 data to identify understudied pathways (e.g., peroxisome proliferator-activated receptor gamma modulation) .
Q. How should researchers design longitudinal studies to assess BIDP’s developmental toxicity?
Methodological Answer:
- Cohort selection: Prioritize gestational exposure windows in animal models (e.g., zebrafish embryos or murine prenatal exposures) with post-natal follow-up to capture latent effects.
- Biomarker integration: Measure urinary MiDP levels and correlate with phenotypic outcomes (e.g., skeletal malformations, neurobehavioral deficits).
- Confounding controls: Adjust for maternal diet, endocrine status, and co-exposure to other plasticizers using multivariate regression .
Q. What strategies improve reproducibility in BIDP migration studies from consumer products?
Methodological Answer:
- Standardized extraction protocols: Use ISO 177:2016 guidelines for simulating migration (e.g., 10-day incubation at 40°C in hexane/ethanol mixtures).
- Material characterization: Report polymer type (e.g., PVC vs. polyurethane) and plasticizer content via thermogravimetric analysis (TGA) to contextualize migration rates .
- Interlaboratory validation: Participate in round-robin trials to harmonize analytical methods and reduce inter-study variability .
Q. How can omics technologies elucidate BIDP’s mechanism of action in non-target organisms?
Methodological Answer:
- Transcriptomics: Apply RNA-seq to identify dysregulated pathways (e.g., lipid metabolism, oxidative stress) in BIDP-exposed Daphnia magna or C. elegans.
- Proteomics: Use LC-MS/MS to quantify changes in stress-response proteins (e.g., HSP70, CYP450 isoforms).
- Data integration: Leverage bioinformatics pipelines (e.g., STRING, KEGG) to map multi-omics data onto adverse outcome pathways (AOPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
